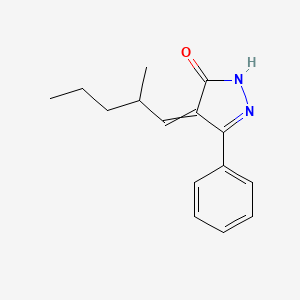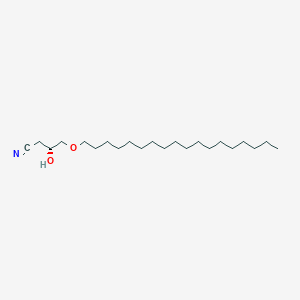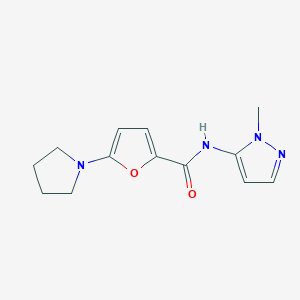![molecular formula C9H16ClNO2 B14208709 N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride CAS No. 821800-96-8](/img/structure/B14208709.png)
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl. It is an amide derivative, which means it contains a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its unique structure, which includes a cyclopentyl ring with an oxo group and a butanamide side chain. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride typically involves the reaction of a cyclopentanone derivative with a butanamide precursor. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the amide bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. The final product is typically purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amides.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyramide: A simple amide with a similar structure but lacking the cyclopentyl ring.
Cyclopentanone: A ketone with a cyclopentyl ring, used as a precursor in the synthesis of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride.
Acetamide: Another amide derivative with a simpler structure.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and an amide group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
821800-96-8 |
|---|---|
Molekularformel |
C9H16ClNO2 |
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-4-9(12)10-7-5-3-6-8(7)11;/h7H,2-6H2,1H3,(H,10,12);1H/t7-;/m0./s1 |
InChI-Schlüssel |
BTCUCTBZTGXWCK-FJXQXJEOSA-N |
Isomerische SMILES |
CCCC(=O)N[C@H]1CCCC1=O.Cl |
Kanonische SMILES |
CCCC(=O)NC1CCCC1=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
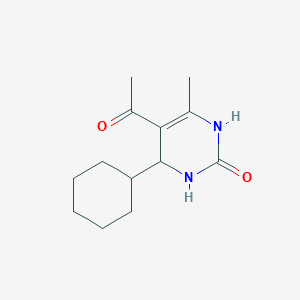
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
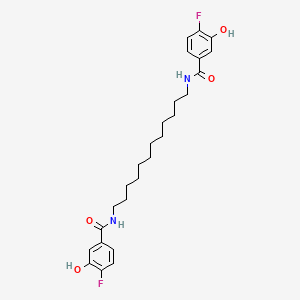
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

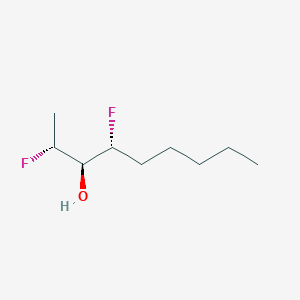
methanide](/img/structure/B14208663.png)
